cobalt(2+);nickel(2+);vanadium;nonahydroxide

Description

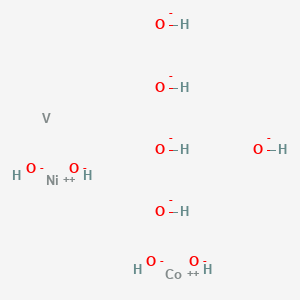

Cobalt(II) (Co²⁺), nickel(II) (Ni²⁺), and vanadium (V) are transition metals with diverse coordination chemistry and applications. Below is an overview of each component:

- Cobalt(II): Co²⁺ typically adopts octahedral coordination with nitrogen or oxygen ligands . It forms alloys with iron, nickel, and arsenic, and its compounds are used in catalysis, magnetic materials, and electrochemical systems .

- Nickel(II): Ni²⁺ shares similarities with Co²⁺ in coordination chemistry and alloy formation, earning them the nickname "twins" . However, Ni²⁺ exhibits distinct allergenic properties and lower skin penetration compared to Co²⁺ .

- Vanadium: Vanadium exists in multiple oxidation states (III–V). Its compounds, particularly organovanadium complexes, show lower toxicity than inorganic salts and are explored for therapeutic applications (e.g., diabetes, cancer) .

- Structural analogs include vanadium-cobalt (VCo₃) and vanadium-nickel (VNi₃) intermetallic compounds .

Properties

CAS No. |

919285-68-0 |

|---|---|

Molecular Formula |

CoH9NiO9V-5 |

Molecular Weight |

321.63 g/mol |

IUPAC Name |

cobalt(2+);nickel(2+);vanadium;nonahydroxide |

InChI |

InChI=1S/Co.Ni.9H2O.V/h;;9*1H2;/q2*+2;;;;;;;;;;/p-9 |

InChI Key |

LLZBZQXDLMYLEC-UHFFFAOYSA-E |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[V].[Co+2].[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Hydrothermal Synthesis

Hydrothermal synthesis is a widely used method for preparing metal hydroxides due to its ability to produce high-purity materials with controlled morphology.

Procedure : Metal salts (cobalt nitrate, nickel nitrate, and vanadium pentoxide) are mixed in an aqueous solution. The pH is adjusted using sodium hydroxide or ammonium hydroxide to precipitate the hydroxides. The mixture is then transferred to a Teflon-lined autoclave and heated at elevated temperatures (typically between 120°C and 200°C) for several hours.

Advantages : This method allows for the formation of well-defined nanostructures and enhances the crystallinity of the resulting compound.

Solvothermal Synthesis

Solvothermal synthesis involves using organic solvents under high temperature and pressure conditions, which can lead to different structural properties compared to hydrothermal methods.

Procedure : Similar to hydrothermal synthesis, but organic solvents such as ethanol or methanol are used instead of water. The metal salts are dissolved in the solvent, followed by heating in a sealed vessel.

Advantages : This method can yield materials with unique morphologies and enhanced properties due to the solvent's influence on the reaction kinetics and thermodynamics.

Co-precipitation Method

Co-precipitation is another effective method for synthesizing layered double hydroxides, including those containing cobalt, nickel, and vanadium.

Procedure : Cobalt(II) nitrate, nickel(II) nitrate, and vanadium pentoxide are mixed in stoichiometric ratios in an aqueous solution. A base (e.g., sodium hydroxide) is added gradually to precipitate the hydroxides at room temperature or slightly elevated temperatures.

Advantages : This method is straightforward and allows for easy control over the stoichiometry of the resulting compound.

Electrochemical Synthesis

Electrochemical methods have emerged as a novel way to synthesize metal hydroxides with controlled morphology.

Procedure : An electrochemical cell setup is used where metal ions are deposited onto an electrode surface from an electrolyte solution containing cobalt, nickel, and vanadium salts. The applied current influences the deposition rate and morphology of the resulting hydroxides.

Advantages : This technique allows for precise control over the growth conditions, leading to uniform coatings with tailored properties.

To evaluate the synthesized cobalt(II), nickel(II), vanadium nonahydroxide compounds, various characterization techniques are employed:

| Technique | Purpose |

|---|---|

| X-ray Diffraction (XRD) | Determine crystalline structure |

| Scanning Electron Microscopy (SEM) | Analyze surface morphology |

| Transmission Electron Microscopy (TEM) | Examine internal structure |

| Energy Dispersive X-ray Spectroscopy (EDS) | Assess elemental composition |

| Fourier Transform Infrared Spectroscopy (FTIR) | Identify functional groups |

| Thermogravimetric Analysis (TGA) | Evaluate thermal stability |

Recent studies have shown that the preparation method significantly affects the physical properties of cobalt(II), nickel(II), and vanadium nonahydroxide:

Hydrothermal vs. Co-precipitation : Hydrothermally synthesized materials often exhibit higher crystallinity and better electrochemical performance compared to those produced via co-precipitation due to their more uniform particle size distribution.

Electrochemical Performance : Materials synthesized through electrochemical methods demonstrate superior conductivity and catalytic activity in applications such as water oxidation, attributed to their unique morphology and enhanced surface area.

Chemical Reactions Analysis

Oxygen Evolution Reaction (OER)

Ni–Co–V hydroxides exhibit low overpotentials due to synergistic electronic modulation:

-

Ni₂.₅Co₅C₂O₄ achieves 10 mA/cm² at 330 mV overpotential in 1 M KOH, outperforming RuO₂ .

-

CoₓNiVᵧO₂ on rGO/Ni foam shows a 320 mV overpotential at 50 mA/cm², attributed to enhanced conductivity and active site density .

Organics Oxidation

NiVCo-LDHs catalyze 5-hydroxymethylfurfural (HMF) oxidation to 2,5-furancarboxylic acid (FDCA) at 1.376 V vs. RHE with 98% Faraday efficiency :

Thermal Decomposition

Heating hydroxide precursors leads to oxide formation:

Complexation and Stability

Stability constants (log β) of Co²⁺, Ni²⁺, and VO²⁺ hydroxides in aqueous-DMSO mixtures :

| Species | log β (Co²⁺) | log β (Ni²⁺) | log β (VO²⁺) |

|---|---|---|---|

| ML (hydroxide complex) | 3.45 | 3.52 | 5.08 |

| MLH⁻² | -14.88 | -14.17 | -6.45 |

VO²⁺ forms more stable hydroxide complexes than Co²⁺ or Ni²⁺ due to its hard acid character .

Redox Behavior

Scientific Research Applications

Chemistry

Cobalt(2+); nickel(2+); vanadium; nonahydroxide serves as a catalyst in several chemical reactions:

- Oxidation Reactions: It facilitates the oxidation of organic compounds, enhancing reaction efficiency.

- Water Splitting: The compound is utilized in water splitting processes for hydrogen production, crucial for renewable energy applications .

Biology

The unique properties of this compound make it a candidate for various biological applications:

- Drug Delivery: Its layered structure can encapsulate drugs, potentially improving delivery mechanisms.

- Imaging Techniques: Research is ongoing to explore its use in biomedical imaging due to its magnetic properties.

Medicine

Ongoing research investigates the compound's therapeutic potential:

- Cancer Treatment: Studies suggest that the compound may have cytotoxic effects on cancer cells.

- Antimicrobial Agents: Its metal ions exhibit antimicrobial properties against various pathogens .

Energy Storage

Cobalt(2+); nickel(2+); vanadium; nonahydroxide is increasingly used in the development of high-performance supercapacitors and batteries:

- Electrochemical Properties: The compound undergoes faradaic redox reactions, where cobalt and nickel ions change their oxidation states during charge storage processes.

- Performance Comparison: Compared to other layered double hydroxides, this compound exhibits superior electrochemical performance due to the synergistic effects of its three metal ions .

Environmental Remediation

The compound shows promise in environmental applications:

- Heavy Metal Ion Adsorption: Its layered structure allows for effective adsorption of heavy metal ions from wastewater.

- Catalytic Degradation: It can catalyze the degradation of organic pollutants, contributing to environmental cleanup efforts.

Case Studies

-

Hydrogen Production via Water Splitting:

A study demonstrated that cobalt(2+); nickel(2+); vanadium; nonahydroxide effectively catalyzed water splitting under solar irradiation, achieving significant hydrogen yield compared to traditional catalysts. -

Antimicrobial Activity:

Research highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria, indicating its potential as a new class of antimicrobial agents . -

Supercapacitor Development:

A recent investigation into supercapacitors utilizing this compound showed improved charge-discharge cycles and energy density compared to conventional materials, marking a significant advancement in energy storage technology .

Mechanism of Action

Comparison with Similar Compounds

Structural and Coordination Properties

Key Differences :

Electrochemical and Redox Behavior

Key Findings :

Biological Activity

Cobalt(II), nickel(II), and vanadium nonahydroxide represent a class of transition metal complexes that have garnered significant attention in the fields of bioinorganic chemistry and pharmacology. These compounds exhibit a range of biological activities, including antimicrobial, antioxidant, and catalytic properties. This article delves into their synthesis, characterization, and biological implications, supported by relevant case studies and research findings.

Synthesis and Characterization

The synthesis of cobalt(II), nickel(II), and vanadium nonahydroxide typically involves co-precipitation methods or hydrothermal synthesis. For instance, a recent study synthesized nickel-cobalt-vanadium layered double hydroxides (LDHs) via a simple wet-chemical method, resulting in materials with enhanced electrocatalytic properties due to the synergistic effects of the metal ions . Table 1 summarizes the synthesis methods and key characteristics of these compounds.

Antimicrobial Properties

Cobalt(II) complexes have demonstrated significant antibacterial activity. In one study, cobalt complexes exhibited higher antibacterial activity than vanadium complexes, particularly against Pseudomonas aeruginosa, indicating their potential as antimicrobial agents . The effectiveness of these complexes can be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Antioxidant Activity

The antioxidant activities of these metal complexes were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Cobalt complexes showed superior antioxidant properties compared to their ligand counterparts, with an IC50 value of 16.01 μg/mL, indicating their potential in combating oxidative stress-related diseases . This antioxidant activity is crucial for applications in pharmaceuticals and nutraceuticals.

Electrocatalytic Applications

The introduction of vanadium into nickel-cobalt systems has been shown to enhance electrocatalytic performance. For example, nickel-vanadium-cobalt layered double hydroxides exhibited high yields in the electrosynthesis of 2,5-furancarboxylic acid from biomass-derived substrates at low potentials . This suggests that these materials could play a significant role in green chemistry and renewable energy applications.

Case Studies

- Antimicrobial Efficacy : A study reported that cobalt-based complexes had an inhibition zone comparable to ciprofloxacin, a standard antibiotic, highlighting their potential as alternative antimicrobial agents .

- Electrocatalysis : Research on nickel-cobalt-vanadium LDHs demonstrated remarkable catalytic efficiency in biomass conversion processes, achieving high faradaic efficiency during electrocatalytic reactions .

- Antioxidant Properties : In vitro studies indicated that cobalt complexes possess significant free radical scavenging abilities, making them candidates for further development in antioxidant therapies .

Q & A

Q. What are the standard methodologies for synthesizing cobalt(II) and nickel(II) hydroxide complexes, and how are they characterized?

Synthesis typically involves co-precipitation or hydrothermal methods using metal salts (e.g., Co(NO₃)₂·6H₂O or NiCl₂) and hydroxide precursors under controlled pH. Characterization employs:

- X-ray diffraction (XRD) to confirm crystalline structure.

- FTIR spectroscopy to identify hydroxide (O–H) and metal-oxygen bonding .

- Thermogravimetric analysis (TGA) to assess thermal stability and hydration states. For example, cobalt hydroxide nonahydrate (Co(OH)₂·9H₂O) shows distinct mass loss stages at 100–250°C .

Q. How do experimental conditions (e.g., pH, temperature) influence the structural properties of vanadium-containing hydroxides?

Vanadium hydroxides are sensitive to pH due to variable oxidation states (V⁴⁺, V⁵⁺). For nonahydroxide systems:

- pH > 10 favors layered structures via polycondensation of VO₄³⁻ units.

- Temperature control (80–120°C) stabilizes metastable phases, as shown in hydrothermal syntheses of V₃O₇·H₂O .

- In situ Raman spectroscopy can monitor phase transitions during synthesis .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for Co²⁺/Ni²⁺ complexes be resolved?

Conflicting data (e.g., UV-Vis absorption peaks or magnetic moments) may arise from:

- Ligand field effects : Different coordination geometries (octahedral vs. tetrahedral) alter d-orbital splitting. Cross-validate with EPR spectroscopy to confirm geometry .

- Impurity phases : Use X-ray photoelectron spectroscopy (XPS) to detect trace oxidation states (e.g., Co³⁺ in Co(OH)₂ systems) .

- Computational modeling (DFT) to correlate experimental spectra with theoretical electronic structures .

Q. What advanced techniques enable selective detection of Co²⁺ and Ni²⁺ in aqueous environments with competing ions?

- Azo-azomethine chemosensors : Ligands like H₂L1 (Cl-substituted) selectively bind Co²⁺ via fluorescence quenching, with detection limits <1.3 μM .

- Job’s plot analysis confirms 1:1 or 2:1 metal-ligand stoichiometry, critical for sensor design .

- Electrochemical methods : Differential pulse voltammetry (DPV) distinguishes Ni²⁺/Co²⁺ redox peaks in mixed solutions .

Q. How do Co²⁺/Ni²⁺ hydroxides interact in hybrid systems, and what methodologies quantify their synergistic effects?

- X-ray absorption spectroscopy (XAS) probes local coordination environments in Co–Ni–V ternary hydroxides.

- Electrochemical impedance spectroscopy (EIS) evaluates charge-transfer efficiency in energy storage applications (e.g., supercapacitors) .

- Elemental mapping (EDS/TEM) visualizes spatial distribution of metals in composite materials .

Methodological Guidance

Q. How to design experiments for analyzing redox behavior in vanadium nonahydroxide systems?

- Cyclic voltammetry (CV) in 1 M H₂SO₄ reveals V³⁺ ↔ V⁴⁺ ↔ V⁵⁺ transitions.

- In situ XRD tracks structural changes during redox cycling .

- Controlled atmosphere (N₂/Ar) prevents oxidation during synthesis and testing.

Q. What strategies address discrepancies between theoretical and experimental magnetic moments in Co²⁺ complexes?

- Spin-orbit coupling calculations : Refine ligand field parameters using software like ORCA.

- Magnetic susceptibility measurements (SQUID) : Compare experimental μeff with spin-only values (e.g., 3.87 μB for high-spin Co²⁺) .

Interdisciplinary and Theoretical Approaches

Q. How can biological toxicity studies inform the design of Co²⁺/Ni²⁺-based materials?

- In vitro assays : Measure IC₅₀ values for Co²⁺ in cell cultures to establish safe thresholds (<10 μM) .

- Theoretical modeling : Predict metal-ligand binding affinities using density functional theory (DFT) to design biocompatible complexes .

Q. What comparative frameworks are effective for evaluating catalytic performance of Co–Ni–V hydroxides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.